METHYL 5-(2-{[5-(3,4-DIMETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 5-[2-[5-(3,4-dimethoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, a dimethoxyphenyl group, and a pyrrole carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(2-{[5-(3,4-DIMETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethoxyphenyl group and the pyrrole carboxylate ester. Key reagents and conditions include:
Thieno[2,3-d]pyrimidine synthesis: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Dimethoxyphenyl group introduction: This can be achieved through electrophilic aromatic substitution reactions.
Pyrrole carboxylate ester formation: This step typically involves esterification reactions using carboxylic acids and alcohols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-[5-(3,4-dimethoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[2-[5-(3,4-dimethoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features, known for its activity as a monoamine oxidase inhibitor.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: Another compound with a dimethoxyphenyl group, used in various chemical and biological studies.
Uniqueness
Methyl 5-[2-[5-(3,4-dimethoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core and pyrrole carboxylate ester make it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27N3O6S2 |
---|---|
Molecular Weight |
553.7g/mol |
IUPAC Name |
methyl 5-[2-[5-(3,4-dimethoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H27N3O6S2/c1-7-10-30-25(32)22-17(16-8-9-19(34-4)20(11-16)35-5)12-37-24(22)29-27(30)38-13-18(31)23-14(2)21(15(3)28-23)26(33)36-6/h7-9,11-12,28H,1,10,13H2,2-6H3 |
InChI Key |
ABTQBOPFHMUBBB-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)N2CC=C |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC3=C(C(=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)N2CC=C |
Origin of Product |
United States |
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